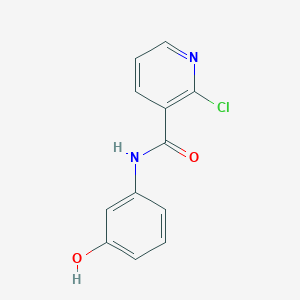
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde, followed by cyclization with urea. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives
Reduction Products: Amines or other reduced forms
Substitution Products: Halogenated or alkylated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
- 6-Methoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- 6-Ethyl-3-phenylpyrimidine-2,4(1H,3H)-dione
- 6-Propoxy-3-phenylpyrimidine-2,4(1H,3H)-dione
Comparison
6-Ethoxy-3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its ethoxy group, which may confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity.
属性
CAS 编号 |
60271-16-1 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
6-ethoxy-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-8-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16) |
InChI 键 |
HXEVGFWFIAFTBR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)
